3-BrPA Induces Rapid Mitochondrial Depolarization and ROS-Dependent Cell Death Unlike 2-DG
3-Bromopyruvate (BP) demonstrates a dual mechanism of action not observed with the glycolysis inhibitor 2-deoxyglucose (2-DG). In a direct head-to-head comparison using HCT116 colon carcinoma cells, both BP and 2-DG rapidly decreased cellular ATP within hours of treatment. However, unlike 2-DG, BP treatment (at equitoxic doses) concomitantly induced mitochondrial depolarization and led to cell death that was effectively blocked by the antioxidant N-acetylcysteine, indicating ROS involvement. This mitochondrial and ROS-mediated cytotoxic component is unique to BP and is not replicated by 2-DG [1].
| Evidence Dimension | Mechanism of Cytotoxicity |
|---|---|
| Target Compound Data | Rapid ATP decrease + Mitochondrial Depolarization + ROS-dependent cell death (blocked by N-acetylcysteine) |
| Comparator Or Baseline | 2-Deoxyglucose (2-DG): Rapid ATP decrease only; cell death not blocked by N-acetylcysteine |
| Quantified Difference | Qualitative mechanistic distinction: BP induces mitochondrial depolarization and ROS-mediated death; 2-DG does not. |
| Conditions | HCT116 colon carcinoma cells; equitoxic doses; 5-24 hour treatments |
Why This Matters
This demonstrates that 3-BrPA offers a unique, dual-targeting (glycolytic and mitochondrial) and ROS-dependent cytotoxic profile, which may be more effective in overcoming resistance mechanisms that rely solely on glycolytic compensation.
- [1] Ihrlund LS, Hernlund E, Khan O, Shoshan MC. 3-Bromopyruvate as inhibitor of tumour cell energy metabolism and chemopotentiator of platinum drugs. Mol Oncol. 2008;2(1):94-101. View Source
